Imiquimod maleate

説明

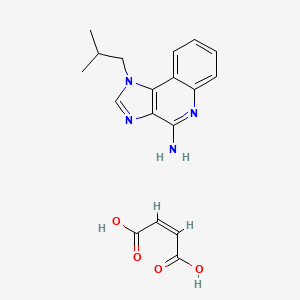

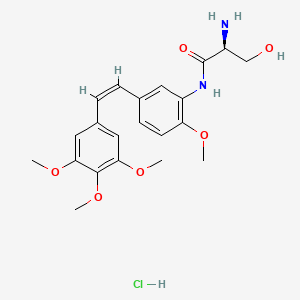

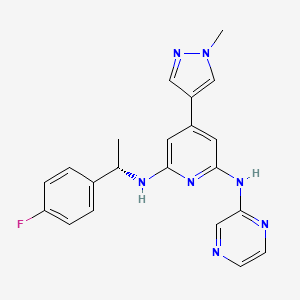

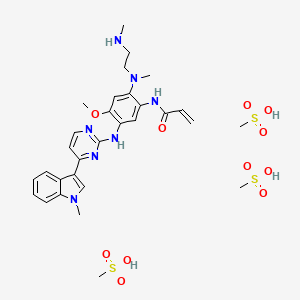

Imiquimod maleate is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imiquimod maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imiquimod maleate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment of Infantile Hemangiomas : A study comparing the efficacy of imiquimod 5% ointment and timolol maleate 0.5% eye drops for treating proliferating superficial infantile hemangiomas found that both treatments were effective. However, timolol maleate showed better effects for color involution, onset time, and side effects than imiquimod (Hu et al., 2015).

Skin Inflammation Model for Drug Development : Imiquimod is used as a topical challenge agent to provoke local skin inflammation. A study developed a rapid, temporary, and reversible human skin inflammation model with imiquimod for application in clinical drug development (van der Kolk et al., 2018).

Actinic Keratosis Treatment : A study investigated the molecular processes responsible for the anti-lesional activity of imiquimod in subjects with actinic keratosis. Imiquimod modulated the expression of genes important in both the innate and adaptive immune response, suggesting its efficacy in lesion regression (Torres et al., 2007).

Treatment of Anogenital Warts and Anal Intraepithelial Neoplasia in HIV-positive Patients : A study evaluated the efficacy of 5% imiquimod in HIV-positive male patients with anogenital warts or anal intraepithelial neoplasia, focusing on the importance of HPV type and viral load for clinical outcome and recurrences (Sanclemente et al., 2007).

Treatment of External Genital and Perianal Warts : Imiquimod, formulated as Aldara, a 5% vanishing cream, has shown efficacy and safety in the treatment of external genital and perianal warts caused by human papillomavirus (HPV) infection (Slade et al., 1998).

Treatment of Molluscum Contagiosum in Males : A placebo-controlled, double-blind study evaluated the efficacy of an analog of imiquimod 1% in cream for treating molluscum contagiosum in males (Syed et al., 1998).

Immunomodulatory Properties : Imiquimod's immunomodulatory properties have been explored in various studies. It activates immune function, induces cytokines, and enhances cell-mediated cytolytic antiviral activity. These properties have been investigated in the context of viral infections, tumors, and other skin conditions (Sauder, 2000).

Adjuvant for Immunotherapy of Genital HSV : Imiquimod was evaluated as an adjuvant for immunotherapy of recurrent genital herpes simplex virus (HSV) infection in guinea-pigs. The study demonstrated significant reduction in recurrence with imiquimod treatment (Bernstein et al., 1995).

Psoriasis-Like Skin Inflammation Model : A study hypothesized that imiquimod-induced dermatitis in mice can serve as a model for analyzing pathogenic mechanisms in psoriasis-like dermatitis. The research indicated a crucial role of the IL-23/IL-17 axis in this model (van der Fits et al., 2009).

Mechanism of Action in Condylomata Acuminata Clearance : A molecular study investigated how condylomata acuminata clear during topical treatment with imiquimod. The study found significant increases in local production of multiple interferon mRNAs and a significant reduction in virus load (Tyring et al., 1998).

特性

IUPAC Name |

(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQFLNAOJRNEDV-BTJKTKAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imiquimod maleate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

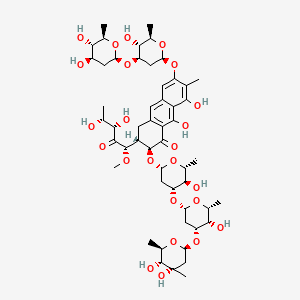

![zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B8069379.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,40S,46S,53S)-37-[(2S)-butan-2-yl]-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8069386.png)